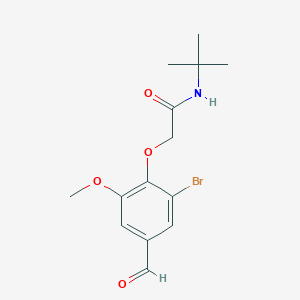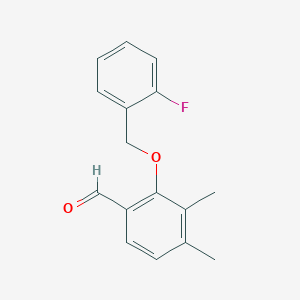
2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C16H15FO2 It is characterized by the presence of a fluorobenzyl group attached to a dimethylbenzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3,4-dimethylbenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then reacts with the aldehyde to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.
Reduction: 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-((2-Aminobenzyl)oxy)-3,4-dimethylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Fluorobenzyl)oxy)benzoic acid
- 3-((2-Fluorobenzyl)oxy)propanoic acid
- 5-Bromo-2-((2-fluorobenzyl)oxy)benzoic acid
Uniqueness
2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the presence of both fluorobenzyl and dimethylbenzaldehyde groups, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C16H15FO2 |
|---|---|
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
2-[(2-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H15FO2/c1-11-7-8-13(9-18)16(12(11)2)19-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
BIRWGKQMOZXGMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13003521.png)



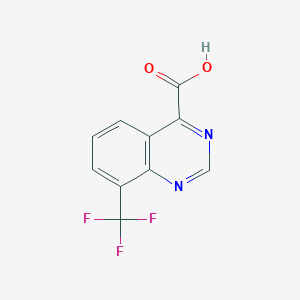
![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)
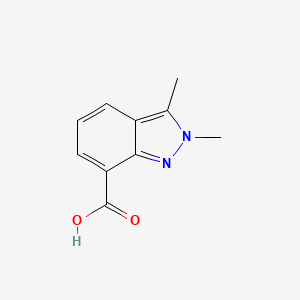

![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)

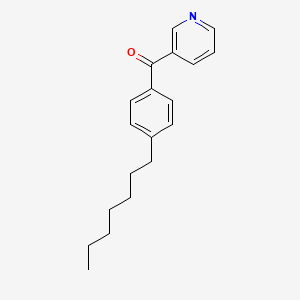
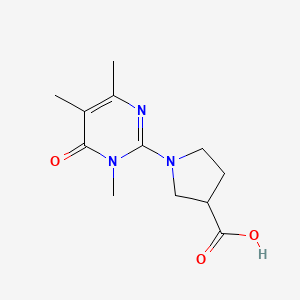
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13003607.png)
